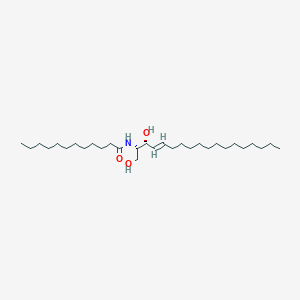

Bodipy C12-ceramide

Description

Propriétés

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)/b25-23+/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFPPRPLRSPNIB-VARSQMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H59NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304172 | |

| Record name | N-Lauroyl-D-erythro-sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74713-60-3 | |

| Record name | N-Lauroyl-D-erythro-sphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74713-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Lauroylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Lauroyl-D-erythro-sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/12:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dual Life of BODIPY C12-Ceramide: A Technical Guide to its Mechanism of Action as a Cellular Probe and Apoptosis Inducer

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the mechanism of action of BODIPY C12-Ceramide. This fluorescently-labeled sphingolipid analog serves as a powerful tool for investigating cellular lipid trafficking and metabolism, and also functions as a potent inducer of apoptosis. This whitepaper delves into its core mechanisms, providing quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: A Fluorescent Mimic with a Destructive Side

This compound (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-dodecanoyl)-D-erythro-sphingosine) is a synthetic analog of natural ceramide. Its mechanism of action is twofold:

-

As a Fluorescent Probe: The BODIPY fluorophore attached to the C12 acyl chain allows for the visualization of sphingolipid dynamics within living cells. It mimics natural ceramide, enabling its incorporation into cellular membranes and subsequent metabolic processing. A key feature of the BODIPY fluorophore is its concentration-dependent fluorescence emission shift. At low concentrations in membranes, it emits green fluorescence (around 515 nm). As its concentration increases, excimer formation leads to a shift to red fluorescence (around 620 nm).[] This property is invaluable for qualitatively and quantitatively assessing the accumulation of the probe in specific organelles, most notably the Golgi apparatus.[][2]

-

As an Apoptosis Inducer: Ceramide itself is a well-established second messenger in signaling pathways leading to programmed cell death (apoptosis). By mimicking endogenous ceramide, this compound can trigger these same apoptotic cascades. It can induce apoptosis through both caspase-dependent and caspase-independent pathways.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of this compound.

| Parameter | Value | Cell Type/System | Reference |

| Golgi Apparatus Concentration | Up to 5-10 mol % | Human Skin Fibroblasts | [5][6] |

| Fluorescence Emission (Monomer) | ~515 nm | In vitro (lipid vesicles) & In vivo | [] |

| Fluorescence Emission (Excimer) | ~620 nm | In vitro (lipid vesicles) & In vivo | [] |

| Typical Staining Concentration | 5 µM | Various mammalian cell lines | [7] |

| IC50 for Proliferation Inhibition | 10-20 µg/ml (for C2-Ceramide analog) | HaCaT cells | [8] |

Experimental Protocols

Protocol for Labeling the Golgi Apparatus in Live Cells

This protocol describes the use of BODIPY FL C5-Ceramide (a close analog of C12) for staining the Golgi apparatus in living mammalian cells.

Materials:

-

BODIPY FL C5-Ceramide complexed to defatted BSA (Bovine Serum Albumin)

-

Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES)

-

Complete cell culture medium

-

Sterile coverslips

-

Adherent mammalian cells

Procedure:

-

Cell Preparation: Seed adherent cells on sterile coverslips in a petri dish and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a 5 µM working solution of BODIPY FL C5-Ceramide/BSA complex in HBSS/HEPES.

-

Cell Labeling:

-

Aspirate the culture medium from the coverslips.

-

Rinse the cells once with HBSS/HEPES.

-

Incubate the cells with the 5 µM BODIPY FL C5-Ceramide/BSA working solution for 30 minutes at 4°C. This allows the ceramide analog to label the plasma membrane.

-

-

Washing:

-

Rinse the cells several times with ice-cold HBSS/HEPES to remove excess probe.

-

Perform a "back-exchange" by incubating the cells in a solution of defatted BSA (0.34 mg/ml) in HBSS/HEPES four times for 30 minutes each at room temperature. This step removes the fluorescent ceramide that has not been internalized.

-

-

Trafficking to the Golgi: Incubate the cells in fresh, pre-warmed (37°C) complete culture medium for an additional 30 minutes. This allows for the internalized BODIPY-ceramide to be transported to and accumulate in the Golgi apparatus.

-

Imaging:

-

Rinse the cells with fresh medium.

-

Mount the coverslip on a slide.

-

Observe the cells using a fluorescence microscope equipped with appropriate filters for green and red fluorescence.

-

Protocol for Caspase-3/7 Activity Assay Following this compound Treatment

This protocol outlines a method to quantify the activation of executioner caspases 3 and 7, key events in the apoptotic cascade induced by ceramide.

Materials:

-

This compound

-

Mammalian cells of interest

-

Cell culture medium and plates (96-well format is suitable)

-

Lysis buffer

-

Caspase-3/7 assay kit (e.g., containing a fluorogenic or luminogenic DEVD substrate)

-

Plate reader (fluorometer or luminometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Treatment: Treat the cells with varying concentrations of this compound (a dose-response experiment is recommended) for a predetermined duration (e.g., 6, 12, or 24 hours). Include a vehicle-treated control group.

-

Cell Lysis:

-

After the treatment period, centrifuge the plate (if using suspension cells) and remove the supernatant. For adherent cells, aspirate the medium.

-

Wash the cells with ice-cold PBS.

-

Add the lysis buffer provided in the caspase assay kit to each well and incubate on ice for the recommended time to ensure complete cell lysis.

-

-

Caspase Activity Measurement:

-

Prepare the caspase-3/7 substrate solution according to the manufacturer's instructions.

-

Add the substrate solution to each well containing the cell lysate.

-

Incubate the plate at 37°C in the dark for the recommended time to allow for the enzymatic reaction to proceed.

-

-

Data Acquisition: Measure the fluorescence or luminescence using a plate reader at the appropriate excitation and emission wavelengths. The signal intensity is directly proportional to the caspase-3/7 activity.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Sphingolipid Trafficking and Metabolism Pathway

The following diagram illustrates the pathway of this compound from the plasma membrane to the Golgi apparatus and its subsequent metabolic fate.

Caption: Trafficking of this compound within the cell.

Experimental Workflow for Golgi Labeling

This diagram outlines the key steps in the experimental protocol for labeling the Golgi apparatus.

Caption: Workflow for staining the Golgi apparatus.

Ceramide-Induced Apoptosis Signaling Pathway

This diagram depicts the signaling cascade initiated by ceramide, leading to apoptosis.

Caption: Ceramide-induced apoptotic signaling pathways.

References

- 2. Endocytosis and intracellular processing of BODIPY-sphingomyelin by murine CATH.a neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A lipid analogue that inhibits sphingomyelin hydrolysis and synthesis, increases ceramide, and leads to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

BODIPY™ FL C12-Ceramide: A Technical Guide to its Spectral Properties and Applications in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL C12-Ceramide, chemically known as N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoyl)Sphingosine, is a fluorescently labeled analog of ceramide, a central molecule in sphingolipid metabolism and cellular signaling. The attachment of the BODIPY™ FL fluorophore, a highly efficient and photostable green fluorescent dye, to a 12-carbon fatty acid chain on the ceramide backbone, creates a powerful tool for investigating the distribution, transport, and metabolism of ceramides (B1148491) within living and fixed cells. Its lipophilic nature allows for efficient incorporation into cellular membranes, particularly the Golgi apparatus, making it an excellent probe for visualizing this organelle and studying lipid trafficking pathways.

This technical guide provides an in-depth overview of the spectral properties, characteristics, and experimental protocols for the application of BODIPY™ FL C12-Ceramide in cellular research.

Core Spectral Properties and Characteristics

BODIPY™ FL C12-Ceramide exhibits exceptional photophysical properties characteristic of the BODIPY dye family, including a high fluorescence quantum yield and strong molar extinction coefficient, contributing to its bright and stable fluorescent signal. These properties make it a superior alternative to more traditional fluorophores like NBD (Nitrobenzoxadiazole).

Quantitative Spectral Data

The key spectral properties of BODIPY™ FL C12-Ceramide are summarized in the table below. It is important to note that the exact excitation and emission maxima may vary slightly depending on the solvent environment and the specific instrumentation used.

| Property | Value | References |

| Excitation Maximum (λex) | ~505 nm | [1][2] |

| Emission Maximum (λem) | ~540 nm | [1][2] |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | Approaching 1.0 | [4][] |

| Recommended Laser Line | 488 nm | |

| Common Filter Set | FITC/GFP |

Experimental Protocols

The following protocols provide detailed methodologies for utilizing BODIPY™ FL C12-Ceramide to stain the Golgi apparatus in both live and fixed cells.

Protocol 1: Staining of the Golgi Apparatus in Live Cells

This protocol outlines the steps for labeling the Golgi apparatus in living cells using BODIPY™ FL C12-Ceramide complexed with bovine serum albumin (BSA) to facilitate its delivery into cells.

Materials:

-

BODIPY™ FL C12-Ceramide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Defatted Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable serum-free medium

-

Cells cultured on coverslips or in imaging dishes

Procedure:

-

Preparation of Stock Solution (1 mM):

-

Dissolve an appropriate amount of BODIPY™ FL C12-Ceramide in high-quality, anhydrous DMSO to create a 1 mM stock solution. For example, dissolve 1 mg of the probe (Molecular Weight: ~714 g/mol ) in approximately 1.4 mL of DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Preparation of BSA-Complexed Working Solution (5 µM):

-

Prepare a 5 µM working solution of BODIPY™ FL C12-Ceramide complexed with BSA. This is typically done by diluting the 1 mM stock solution into a serum-free medium (e.g., HBSS) containing defatted BSA. The final concentration of BSA should also be 5 µM.

-

Note: The BSA complexation step is crucial for efficient delivery of the lipophilic probe to the cells in an aqueous medium.

-

-

Cell Staining:

-

Wash the cultured cells twice with pre-warmed (37°C) serum-free medium to remove any residual serum.

-

Incubate the cells with the 5 µM BSA-complexed BODIPY™ FL C12-Ceramide working solution for 30 minutes at 4°C. This low-temperature incubation allows the probe to label the plasma membrane.

-

Remove the staining solution and wash the cells twice with ice-cold serum-free medium.

-

Add fresh, pre-warmed (37°C) complete culture medium and incubate the cells for an additional 30 minutes at 37°C. This allows for the internalization and transport of the ceramide analog to the Golgi apparatus.

-

-

Imaging:

-

Wash the cells twice with pre-warmed serum-free medium to remove any excess probe.

-

Mount the coverslips or place the imaging dish on a fluorescence microscope equipped with a standard FITC/GFP filter set.

-

Visualize the stained Golgi apparatus using an excitation wavelength of ~488 nm and collecting the emission at ~510-550 nm.

-

Protocol 2: Staining of the Golgi Apparatus in Fixed Cells

This protocol describes the procedure for labeling the Golgi apparatus in cells that have been chemically fixed.

Materials:

-

BODIPY™ FL C12-Ceramide

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Cells cultured on coverslips

Procedure:

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS to remove the fixative.

-

-

Preparation of Staining Solution (1-10 µM):

-

Prepare a 1-10 µM working solution of BODIPY™ FL C12-Ceramide by diluting the 1 mM stock solution in PBS. The optimal concentration may need to be determined empirically for different cell types.

-

-

Cell Staining:

-

Incubate the fixed cells with the BODIPY™ FL C12-Ceramide working solution for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove unbound probe.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with a standard FITC/GFP filter set as described in the live-cell imaging protocol.

-

Visualizations

Experimental Workflow for Live Cell Staining

Caption: Workflow for staining the Golgi apparatus in live cells with BODIPY™ FL C12-Ceramide.

Ceramide Signaling Pathways

Ceramide is a key signaling lipid involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. It can be generated through several pathways, including the de novo synthesis pathway in the endoplasmic reticulum and the breakdown of sphingomyelin (B164518) at the plasma membrane by sphingomyelinases.

Caption: Simplified overview of major ceramide synthesis and signaling pathways.

References

BODIPY C12-Ceramide: A Technical Guide to Synthesis, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BODIPY C12-ceramide, a fluorescent analog of the bioactive lipid ceramide. This document details its chemical structure, a comprehensive synthesis protocol, and its application in studying sphingolipid metabolism and signaling pathways.

Chemical Structure and Properties

This compound, formally known as N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl)sphingosine, is a vital tool in cell biology. It consists of a D-erythro-sphingosine backbone N-acylated with a 12-carbon fatty acid (lauric acid) that is tagged with a BODIPY FL (boron-dipyrromethene) fluorophore. This fluorescent tag allows for the visualization and tracking of ceramide metabolism and localization within living cells.[1][2][3]

The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Formal Name | N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl)sphingosine | [2][3] |

| CAS Number | 1246355-58-7 | [2][3][4] |

| Molecular Formula | C₄₂H₇₀BF₂N₃O₃ | [2][3][5] |

| Formula Weight | 713.8 g/mol | [2][3][5] |

| Excitation Maximum | 505 nm | [2][3] |

| Emission Maximum | 540 nm | [2][3] |

| Purity | >98% | [2][3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [2][3] |

| Appearance | Solid | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of a sphingosine (B13886) backbone with a BODIPY-labeled dodecanoic acid. This process involves the formation of an amide bond between the amine group of sphingosine and the carboxylic acid of the fluorescently tagged fatty acid.

Synthesis Workflow

The overall workflow for the synthesis can be visualized as follows:

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Amide Coupling

This protocol outlines a general procedure for the amide coupling reaction to synthesize this compound.

Materials:

-

D-erythro-sphingosine

-

BODIPY FL C12 dodecanoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Activation of BODIPY FL C12 Dodecanoic Acid:

-

Dissolve BODIPY FL C12 dodecanoic acid (1 equivalent) in anhydrous DCM or DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve D-erythro-sphingosine (1.1 equivalents) in anhydrous DCM or DMF.

-

Add TEA or DIPEA (2-3 equivalents) to the sphingosine solution.

-

Slowly add the activated BODIPY FL C12 NHS-ester solution to the sphingosine solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to yield pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Application in Research: Measuring Acid Sphingomyelinase Activity

This compound is the fluorescent product of the hydrolysis of its precursor, BODIPY FL C12-sphingomyelin, by the enzyme acid sphingomyelinase (ASM). This makes it an excellent tool for quantifying ASM activity, which is crucial for diagnosing lysosomal storage disorders like Niemann-Pick disease.[1][3]

Experimental Workflow for ASM Activity Assay

The workflow for the enzymatic assay is as follows:

Caption: Workflow for the acid sphingomyelinase (ASM) activity assay.

Experimental Protocol: ASM Activity Assay

This protocol is adapted from established methods for measuring ASM activity.

Materials:

-

BODIPY FL C12-sphingomyelin

-

Cell lysates or plasma samples

-

Sodium acetate (B1210297) buffer (0.2 M, pH 5.0)

-

Zinc Chloride (ZnCl₂) solution

-

Methanol

-

Chloroform

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Sample Preparation:

-

Prepare cell lysates by sonication or freeze-thaw cycles in an appropriate buffer.

-

Centrifuge the lysate to remove cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the cell lysate (a specific amount of protein) and the sodium acetate buffer.

-

Add the substrate, BODIPY FL C12-sphingomyelin, to the reaction mixture to a final concentration of 10 µM.

-

Incubate the reaction at 37°C for a defined period (e.g., 1-3 hours).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., methanol).

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Separate the product (this compound) from the unreacted substrate using an appropriate mobile phase gradient.

-

Detect the fluorescent product using a fluorescence detector set to the excitation and emission wavelengths of the BODIPY FL dye (Ex: 505 nm, Em: 540 nm).

-

Quantify the amount of this compound produced by comparing the peak area to a standard curve.

-

Role in Ceramide-Mediated Signaling Pathways

Ceramides are crucial second messengers in various signaling pathways, most notably in the induction of apoptosis (programmed cell death). External stress signals, such as the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, can activate sphingomyelinases, leading to the production of ceramide. Ceramide then acts as a signaling hub, initiating a cascade of events that ultimately lead to apoptosis.

Ceramide-Mediated Apoptosis Pathway

The following diagram illustrates a simplified ceramide-mediated apoptosis signaling pathway initiated by TNF-α.

Caption: A simplified diagram of the ceramide-mediated apoptosis signaling pathway.

This guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tumor Necrosis Factor-α (TNFα)-induced Ceramide Generation via Ceramide Synthases Regulates Loss of Focal Adhesion Kinase (FAK) and Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide Signaling Pathway [m.antpedia.com]

Bodipy C12-ceramide as a fluorescent analog for sphingolipids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are not only critical structural components of eukaryotic cell membranes but also serve as bioactive molecules involved in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2] Ceramide sits (B43327) at the center of sphingolipid metabolism and functions as a key second messenger in cellular signaling.[2][][4] The study of the intricate pathways of sphingolipid metabolism and signaling has been significantly advanced by the development of fluorescently labeled analogs. Among these, BODIPY FL C12-ceramide, a fluorescent derivative of C12 ceramide, has emerged as a powerful tool for visualizing and investigating the dynamics of sphingolipids in living and fixed cells.[]

This technical guide provides a comprehensive overview of BODIPY FL C12-ceramide, including its properties, experimental protocols for its use, and its application in studying sphingolipid signaling pathways.

Core Properties of BODIPY FL C12-Ceramide

BODIPY FL C12-ceramide, chemically known as N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl)sphingosine, is a synthetic sphingolipid analog where the fluorescent dye BODIPY FL is attached to the N-acyl chain of a ceramide molecule. This fluorescent tag allows for the direct visualization of its distribution, trafficking, and metabolism within cells using fluorescence microscopy.

Physicochemical and Spectral Properties

The key properties of BODIPY FL C12-ceramide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C42H70BF2N3O3 | [6] |

| Molecular Weight | 713.8 g/mol | [7] |

| Excitation Maximum (λex) | ~505 nm | [8][9] |

| Emission Maximum (λem) | ~511-540 nm | [8][9][10] |

| Fluorescence Quantum Yield | High (BODIPY FL has a quantum yield of ~0.9) | [1][11] |

| Fluorescence Lifetime | ~5-7.2 nanoseconds (for the BODIPY FL fluorophore) | [11][12] |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and chloroform. Forms complexes with BSA for delivery to cells in aqueous media. | |

| Purity | Typically ≥98% | [6] |

Experimental Protocols

Labeling of Live Cells with BODIPY FL C12-Ceramide

This protocol describes the general procedure for labeling living cells to visualize the Golgi apparatus and study sphingolipid trafficking.

Materials:

-

BODIPY FL C12-ceramide stock solution (e.g., 1 mM in DMSO or ethanol)

-

Defatted Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4

-

Complete cell culture medium

-

Glass coverslips or imaging dishes

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Plate cells on glass coverslips or imaging dishes and culture until they reach the desired confluency (typically 70-80%).[]

-

Preparation of BODIPY-Ceramide/BSA Complex:

-

Prepare a stock solution of defatted BSA (e.g., 10 mg/mL in HBSS/HEPES).

-

Dilute the BODIPY FL C12-ceramide stock solution in HBSS/HEPES containing BSA to a final concentration of 5 µM. The molar ratio of ceramide to BSA should be approximately 1:1. Vortex the solution to facilitate complex formation.

-

-

Labeling:

-

Wash the cells twice with pre-warmed HBSS/HEPES.

-

Incubate the cells with the 5 µM BODIPY-ceramide/BSA complex in HBSS/HEPES for 30 minutes at 4°C.[10] This step allows the fluorescent lipid to label the plasma membrane.

-

-

Trafficking:

-

Wash the cells three times with ice-cold complete culture medium to remove unbound probe.

-

Incubate the cells in fresh, pre-warmed complete culture medium at 37°C for 30-60 minutes to allow for internalization and transport of the fluorescent ceramide to the Golgi apparatus.[10]

-

-

Imaging:

-

Wash the cells twice with fresh medium.

-

Mount the coverslips and observe the cells using a fluorescence microscope equipped with filters appropriate for BODIPY FL (e.g., excitation ~488 nm, emission ~500-550 nm).[13]

-

Workflow for Live Cell Labeling

Caption: Workflow for labeling live cells with BODIPY FL C12-Ceramide.

Labeling of Fixed Cells with BODIPY FL C12-Ceramide

This protocol is suitable for visualizing the Golgi apparatus in fixed cells.

Materials:

-

BODIPY FL C12-ceramide stock solution

-

Defatted BSA

-

HBSS/HEPES, pH 7.4

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium

Procedure:

-

Cell Preparation and Fixation:

-

Grow cells on coverslips to the desired confluency.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[]

-

Wash the cells three times with PBS to remove the fixative.[]

-

-

Labeling:

-

Prepare a 5 µM BODIPY-ceramide/BSA complex as described in the live-cell protocol.

-

Incubate the fixed cells with the labeling solution for 30-60 minutes at room temperature, protected from light.[]

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.[]

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the stained Golgi apparatus using a fluorescence microscope.

-

In Vitro Assay for Acid Sphingomyelinase (ASM) Activity

BODIPY FL C12-sphingomyelin can be used as a substrate to measure the activity of acid sphingomyelinase (ASM), an enzyme that hydrolyzes sphingomyelin (B164518) to ceramide and phosphocholine. The product, BODIPY FL C12-ceramide, can be quantified by HPLC.

Materials:

-

BODIPY FL C12-sphingomyelin

-

Cell or tissue lysates

-

Sodium acetate (B1210297) buffer (0.2 M, pH 5.0)

-

Zinc chloride (ZnCl2)

-

Ethanol

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Reaction Setup:

-

Prepare an assay buffer containing 0.2 M sodium acetate, pH 5.0, and 0.2 mM ZnCl2.[8]

-

In a microcentrifuge tube, combine the cell or tissue lysate with the assay buffer containing 0.2 mM BODIPY FL C12-sphingomyelin.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30-60 minutes.[8]

-

-

Reaction Termination and Extraction:

-

HPLC Analysis:

-

Inject the supernatant into an HPLC system.

-

Separate the substrate (BODIPY FL C12-sphingomyelin) and the product (BODIPY FL C12-ceramide) using a suitable column (e.g., a C18 reverse-phase column).

-

Detect the fluorescent molecules using a fluorescence detector set to the appropriate excitation and emission wavelengths for BODIPY FL.

-

Quantify the amount of BODIPY FL C12-ceramide produced by comparing the peak area to a standard curve.

-

Sphingolipid Metabolism and Signaling Pathways

Ceramide is a central hub in sphingolipid metabolism, and its levels are tightly regulated through a complex network of synthetic and catabolic pathways.

De Novo Synthesis and Salvage Pathways

Ceramide can be synthesized through two main pathways: the de novo synthesis pathway, which starts in the endoplasmic reticulum (ER), and the salvage pathway, which recycles sphingosine.[2][][14]

Caption: A simplified diagram of ceramide's role in apoptosis.

Data Presentation

The following tables summarize key quantitative data related to the use of BODIPY FL C12-ceramide in cellular studies.

Table 1: Staining Conditions for BODIPY FL C12-Ceramide

| Cell Type | Concentration | Incubation Time & Temperature | Application | Reference |

| Live Mammalian Cells | 5 µM | 30 min at 4°C, then 30-60 min at 37°C | Golgi Staining, Trafficking | [10] |

| Fixed Mammalian Cells | 0.5 - 5 µM | 20-60 min at Room Temperature | Golgi Staining | [] |

| Mouse Embryonic Stem Cells | 5 µM | 30 min at 4°C, then up to 30 min at 37°C | Internalization and Trafficking | [13] |

| Human Term Placenta Cytotrophoblasts | 2 µM | 30 min at 37°C | Fatty Acid Uptake and Esterification | [15] |

Table 2: Quantitative Analysis of Cellular Uptake

| Cell Type | Assay | Key Findings | Reference |

| Human Term Placenta Cytotrophoblasts | Plate-reader assay (Ex: 485 nm, Em: 525 nm) | Uptake of BODIPY-C12 was significantly higher in cytotrophoblasts compared to syncytialized cells. | [15][16] |

| BV2 Microglia Cells | Flow Cytometry | Fatty acid uptake was measured following treatment with various fatty acids. | |

| HeLa Cells | Fluorescence Lifetime Imaging (FLIM) | The fluorescence lifetime of BODIPY-C12 is dependent on the microviscosity of its environment. |

Conclusion

BODIPY FL C12-ceramide is a versatile and powerful fluorescent probe for studying the complex biology of sphingolipids. Its favorable spectral properties and ability to mimic the behavior of its natural counterpart make it an invaluable tool for researchers in cell biology, neuroscience, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of BODIPY FL C12-ceramide in a variety of experimental settings, enabling deeper insights into the critical roles of ceramides (B1148491) and other sphingolipids in health and disease.

References

- 1. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 4. abcam.com [abcam.com]

- 6. Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labs.pbrc.edu [labs.pbrc.edu]

- 9. BODIPY | AAT Bioquest [aatbio.com]

- 10. BODIPY FL Dye | Thermo Fisher Scientific - TR [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BODIPY FL C12-Ceramide: Intracellular Localization, Targets, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle regulation, and senescence. The study of these lipids has been significantly advanced by the development of fluorescently tagged analogs. Among these, BODIPY FL C12-Ceramide (N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoyl)Sphingosine) has emerged as a vital tool. Its favorable spectral properties, including a high quantum yield and narrow emission bandwidth, make it an excellent probe for fluorescence microscopy. This guide provides a comprehensive overview of its intracellular trafficking, molecular targets, and the experimental protocols necessary for its effective use.

Intracellular Localization and Trafficking

BODIPY FL C12-Ceramide serves as a fluorescent analog of natural C12-ceramide, allowing for the visualization of ceramide metabolism and transport within living cells. Upon introduction to cells, it is primarily metabolized and transported to the Golgi apparatus.

-

Golgi Apparatus: The primary destination for BODIPY FL C12-Ceramide is the Golgi complex. Here, it is converted into BODIPY FL C12-sphingomyelin and BODIPY FL C12-glucosylceramide. This accumulation in the Golgi is a hallmark of this probe and is often used as a marker for the organelle's integrity and function.

-

Endoplasmic Reticulum (ER): While the Golgi is the main site of accumulation, the probe can also be found in the endoplasmic reticulum, particularly under conditions that perturb lipid trafficking or metabolism.

-

Mitochondria: Under specific cellular stress conditions, such as those inducing apoptosis, ceramide can localize to the mitochondria. This translocation is a significant event in the intrinsic apoptotic pathway.

Molecular Targets and Signaling Pathways

Ceramides are key signaling molecules that interact with a variety of downstream effectors. The use of BODIPY FL C12-Ceramide has been instrumental in elucidating these interactions.

-

Protein Kinase C (PKC): Ceramide can directly activate certain isoforms of PKC, particularly PKCζ, leading to downstream signaling events that influence cell growth and apoptosis.

-

Protein Phosphatases: Ceramide-activated protein phosphatases (CAPPs), such as PP2A and PP1, are major targets. Activation of these phosphatases can lead to the dephosphorylation and inactivation of pro-survival proteins like Akt/PKB and the activation of pro-apoptotic proteins.

-

Cathepsin D: In the context of apoptosis, ceramide can interact with and activate the lysosomal protease Cathepsin D.

-

Mitochondrial Proteins: Within mitochondria, ceramide is proposed to form channels in the outer mitochondrial membrane, potentially by interacting with proteins like VDAC, leading to the release of cytochrome c and the initiation of the caspase cascade.

Below is a diagram illustrating the central role of ceramide in cellular signaling.

Caption: Core Ceramide Signaling Pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of BODIPY FL C12-Ceramide.

| Parameter | Value | Cell Type / Condition |

| Typical Loading Concentration | 2-5 µM | Various mammalian cell lines |

| Incubation Time | 15-30 minutes at 37°C | Live-cell imaging |

| Excitation Maximum (Ex) | ~505 nm | In vitro spectroscopy |

| Emission Maximum (Em) | ~511 nm | In vitro spectroscopy |

| Primary Organelle Localization | Golgi Apparatus | Most cell types |

| Secondary Localization | Endoplasmic Reticulum, Mitochondria (stress) | Specific conditions |

Key Experimental Protocols

Protocol for Live-Cell Imaging of Ceramide Localization

This protocol details the steps for staining living cells with BODIPY FL C12-Ceramide to visualize its distribution.

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Allow cells to adhere and grow to 50-70% confluency.

-

-

Staining Solution Preparation:

-

Prepare a 2-5 µM working solution of BODIPY FL C12-Ceramide in a serum-free medium or appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

To prepare, dilute a stock solution (e.g., 1 mM in DMSO) into the medium. It is crucial to vortex the solution well.

-

-

Cell Staining:

-

Remove the growth medium from the cells and wash once with a pre-warmed serum-free medium.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with a fresh, pre-warmed medium or buffer to remove excess probe.

-

-

Imaging:

-

Mount the dish or coverslip on a fluorescence microscope equipped with appropriate filters (e.g., FITC/GFP filter set).

-

Acquire images promptly, as the probe's distribution can change over time.

-

The workflow for a typical cell staining and imaging experiment is outlined below.

Caption: Workflow for Cell Staining and Imaging.

Co-localization Studies with Organelle Markers

To confirm the subcellular localization of BODIPY FL C12-Ceramide, co-staining with organelle-specific markers is essential.

-

Perform Protocol 5.1: Stain cells with BODIPY FL C12-Ceramide as described above.

-

Co-staining:

-

For Golgi: Use a Golgi-specific marker such as a fluorescently-tagged antibody against GM130 (requires fixation and permeabilization after ceramide staining) or a vital dye like NBD C6-ceramide (use a different fluorescent channel).

-

For Mitochondria: Use a mitochondrial tracker (B12436777) dye such as MitoTracker Red CMXRos. This can often be done simultaneously with the BODIPY FL C12-Ceramide incubation.

-

-

Image Acquisition:

-

Acquire images in separate channels for BODIPY FL C12-Ceramide and the organelle marker.

-

Ensure minimal bleed-through between channels by setting appropriate emission filters and using sequential scanning if available.

-

-

Analysis:

-

Merge the acquired images.

-

Use image analysis software to quantify the degree of co-localization using metrics such as Pearson's Correlation Coefficient or Mander's Overlap Coefficient.

-

Conclusion

BODIPY FL C12-Ceramide is an indispensable tool for cell biologists and drug development professionals studying sphingolipid metabolism and signaling. Its well-characterized trafficking to the Golgi apparatus and its involvement in critical signaling pathways make it a reliable probe for investigating cellular health, stress responses, and apoptosis. The protocols and data presented in this guide provide a robust framework for the successful application of this fluorescent analog in research settings. Careful adherence to staining protocols and quantitative analysis of imaging data will yield valuable insights into the complex roles of ceramides in cellular function.

The Nexus of Discovery: A Technical Guide to BODIPY C12-Ceramide in Sphingolipid Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical signaling molecules implicated in a myriad of cellular processes, from proliferation and differentiation to apoptosis and autophagy. The intricate network of sphingolipid metabolism and transport presents a compelling area of study, with profound implications for understanding and targeting diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. BODIPY FL C12-ceramide, a fluorescently labeled analog of natural ceramide, has emerged as an indispensable tool for the direct visualization and quantification of these dynamic processes in living and fixed cells. This technical guide provides an in-depth exploration of the core principles, quantitative data, and detailed experimental protocols for leveraging BODIPY C12-ceramide to unravel the complexities of sphingolipid biology.

Introduction to this compound

BODIPY FL C12-ceramide is a synthetic molecule that marries the structural backbone of a C12 ceramide with the bright and photostable fluorophore, boron-dipyrromethene (BODIPY). The C12 acyl chain mimics the behavior of natural ceramides, allowing it to be recognized and processed by the cellular machinery involved in sphingolipid metabolism and transport. The BODIPY FL dye confers excellent spectral properties, making it readily detectable by fluorescence microscopy and flow cytometry.

Key Advantages of BODIPY FL C12-Ceramide:

-

High Photostability: Resists photobleaching, enabling prolonged imaging and time-lapse studies.

-

Bright Fluorescence: Possesses a high extinction coefficient and quantum yield, resulting in a strong signal-to-noise ratio.

-

Environmental Insensitivity: Its fluorescence is largely unaffected by changes in solvent polarity or pH.

-

Metabolic Processing: It serves as a substrate for enzymes in the sphingolipid pathway, allowing for the tracking of its conversion to downstream metabolites like sphingomyelin (B164518) and glucosylceramide.

Quantitative Data

The spectral characteristics of the BODIPY FL fluorophore are central to its utility. While specific data for the C12-ceramide conjugate can vary slightly, the properties of the parent dye provide a strong reference.

| Property | Value |

| Excitation Maximum (λex) | ~505 nm |

| Emission Maximum (λem) | ~511 nm |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.9 |

Sphingolipid Metabolism and Transport Pathways

Ceramide sits (B43327) at the heart of sphingolipid metabolism, serving as a precursor for a diverse array of complex sphingolipids. The major pathways of ceramide metabolism include de novo synthesis, the sphingomyelin hydrolysis pathway, and the salvage pathway.

The Pivotal Role of the C12 Acyl Chain in BODIPY-Ceramide Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled lipids are indispensable tools for dissecting the complex symphony of lipid metabolism and trafficking within living cells. Among these, BODIPY-ceramide analogs have emerged as powerful probes for visualizing the Golgi apparatus and studying the intricate pathways of sphingolipid transport and metabolism. The length of the acyl chain appended to the ceramide core is a critical determinant of its physicochemical properties and, consequently, its biological behavior. This technical guide provides an in-depth exploration of the role of the C12 acyl chain in BODIPY-ceramide, offering a comparative perspective against other acyl chain lengths and detailing the experimental methodologies used to elucidate its function.

Physicochemical Properties of BODIPY-C12-Ceramide

BODIPY-C12-Ceramide, also known as B12Cer, is a fluorescently tagged version of C12 ceramide. The BODIPY (boron-dipyrromethene) fluorophore is attached to the N-acyl chain of the sphingosine (B13886) backbone. This fluorescent probe exhibits excitation and emission maxima at approximately 505 nm and 540 nm, respectively.[1] A key feature of the BODIPY fluorophore is its concentration-dependent spectral shift; at high concentrations within membranes, it can form excimers that exhibit a red-shifted emission around 620 nm.[2][3] This property allows for the visualization of areas with high concentrations of the probe, such as the Golgi apparatus.

The Influence of the C12 Acyl Chain on Cellular Behavior

The length of the N-acyl chain significantly influences the way ceramide and its analogs are processed by the cell. Shorter acyl chains, like the C12 chain, generally confer greater water solubility and faster kinetics in cellular processes compared to their longer-chain counterparts.

Cellular Uptake and Trafficking

A comparative analysis of the uptake kinetics of BODIPY-labeled fatty acids with different chain lengths (C5, C12, and C16) in human term placenta explants revealed that the long-chain fatty acid analog, BODIPY-C12, accumulated more rapidly in the trophoblast layer than the medium-chain (C5) analog.[5] However, the medium-chain analog was transported more rapidly into the fetal capillaries.[5] This suggests that the C12 acyl chain facilitates efficient uptake into the initial cell layer, but its subsequent transfer to other compartments might be slower compared to shorter chains.

Table 1: Comparative Uptake Kinetics of BODIPY-Labeled Fatty Acids [5]

| Fatty Acid Analog | Initial Uptake Rate in Trophoblast (FU·min⁻¹) | Accumulation Rate in Fetal Capillaries (%·min⁻¹) |

| BODIPY-C5 | Lower than C12 and C16 | 110 ± 13 |

| BODIPY-C12 | Higher than C5 | 50 ± 2.5 |

| BODIPY-C16 | Higher than C5 | 6.1 ± 0.46 |

FU = Fluorescence Units

Golgi Apparatus Targeting

BODIPY-ceramides are widely used as vital stains for the Golgi apparatus.[2][3][6][7][8] After entering the cell, these fluorescent lipids are transported to the Golgi, where they are metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide. The accumulation of these fluorescent lipids in the Golgi cisternae leads to a high local concentration, often resulting in the characteristic red-shifted fluorescence of BODIPY excimers.[2][3] The efficiency of Golgi targeting is influenced by the acyl chain length. While specific quantitative data on the Golgi targeting efficiency of different BODIPY-ceramide acyl chain lengths is limited, the rapid internalization of shorter-chain analogs like BODIPY-C12-ceramide suggests efficient delivery to this central processing organelle.

Metabolism and Subcellular Distribution

Once in the Golgi, BODIPY-C12-ceramide serves as a substrate for enzymes involved in sphingolipid metabolism. It can be converted to BODIPY-C12-sphingomyelin by sphingomyelin synthase or to BODIPY-C12-glucosylceramide by glucosylceramide synthase. These metabolites are then trafficked to other cellular destinations, including the plasma membrane.

The C12 acyl chain also influences the incorporation of the fluorescent lipid into other organelles, such as lipid droplets. Studies have shown that BODIPY-C12 is rapidly esterified and incorporated into lipid droplets.[9] A comparative study on BODIPY-labeled fatty acids demonstrated that BODIPY-C12 led to a higher accumulation of fluorescently labeled particles, indicative of lipid droplets, compared to the shorter BODIPY-C5.[5]

Table 2: Lipid Droplet Accumulation of BODIPY-Labeled Fatty Acids after 15 minutes [5]

| Fatty Acid Analog | Number of Fluorescent Particles (x10⁶ particles mm⁻³) |

| BODIPY-C5 | 4 ± 3 |

| BODIPY-C12 | 20 ± 7 |

| BODIPY-C16 | 10 ± 4 |

Experimental Protocols

Synthesis of BODIPY-C12-Ceramide

A general strategy for the synthesis of BODIPY-ceramides involves the acylation of sphingosine with a BODIPY-labeled fatty acid.

DOT Diagram: Synthesis of BODIPY-C12-Ceramide

Caption: Synthesis of BODIPY-C12-Ceramide.

Protocol:

-

Activation of BODIPY-C12-Fatty Acid: Dissolve BODIPY-C12-fatty acid in an anhydrous organic solvent (e.g., dichloromethane). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Stir the reaction at room temperature for 1-2 hours to form the activated ester.

-

Coupling with Sphingosine: In a separate flask, dissolve D-erythro-sphingosine in a suitable solvent. Add the activated BODIPY-C12-fatty acid solution to the sphingosine solution. Let the reaction proceed overnight at room temperature.

-

Purification: Monitor the reaction by thin-layer chromatography (TLC). Once complete, filter the reaction mixture to remove any precipitated byproducts. Purify the crude product using silica (B1680970) gel column chromatography to obtain pure BODIPY-C12-ceramide.

Live-Cell Labeling of the Golgi Apparatus

DOT Diagram: Live-Cell Golgi Labeling Workflow

Caption: Workflow for Golgi labeling.

Protocol:

-

Preparation of BODIPY-C12-Ceramide/BSA Complex: Prepare a 1 mM stock solution of BODIPY-C12-ceramide in ethanol. In a separate tube, prepare a solution of defatted bovine serum albumin (BSA) in a serum-free medium (e.g., HBSS). While vortexing the BSA solution, slowly add the BODIPY-C12-ceramide stock solution to achieve the desired final concentration (typically 5 µM).

-

Cell Culture: Plate cells on glass coverslips or in imaging dishes and grow to the desired confluency.

-

Labeling: Cool the cells to 4°C. Remove the culture medium and incubate the cells with the BODIPY-C12-ceramide/BSA complex for 30 minutes at 4°C.

-

Wash: Wash the cells several times with ice-cold serum-free medium to remove unbound probe.

-

Chase: Add fresh, pre-warmed culture medium and incubate the cells at 37°C for 30-60 minutes to allow for trafficking to the Golgi.

-

Back-Exchange (Optional): To remove any fluorescent lipid that has reached the plasma membrane, incubate the cells with a solution of defatted BSA (e.g., 1% in HBSS) for 10-15 minutes at room temperature.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope equipped with appropriate filters for BODIPY fluorescence.

Analysis of BODIPY-C12-Ceramide Metabolism by TLC

DOT Diagram: TLC Analysis of Metabolism

Caption: TLC analysis of metabolites.

Protocol:

-

Cell Labeling and Incubation: Label cells with BODIPY-C12-ceramide as described above. After the initial labeling, incubate the cells at 37°C for various time points (e.g., 0, 30, 60, 120 minutes).

-

Lipid Extraction: At each time point, wash the cells with PBS and harvest them. Extract the total lipids using a standard method such as the Bligh and Dyer procedure.

-

TLC Separation: Spot the lipid extracts onto a silica TLC plate. Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v) to separate the different lipid species.

-

Visualization and Quantification: Visualize the fluorescent spots on the TLC plate using a fluorescence imager. The relative amounts of BODIPY-C12-ceramide and its metabolites (BODIPY-C12-sphingomyelin and BODIPY-C12-glucosylceramide) can be quantified by measuring the fluorescence intensity of each spot.

Conclusion

The C12 acyl chain of BODIPY-ceramide plays a significant role in its cellular behavior, influencing its uptake, trafficking, and metabolism. Its relatively short length facilitates rapid internalization and efficient targeting to the Golgi apparatus, making it an excellent probe for studying sphingolipid dynamics. While direct quantitative comparisons with other acyl chain analogs are still needed to fully elucidate the structure-function relationship, the available data and experimental protocols provide a solid foundation for researchers to utilize BODIPY-C12-ceramide effectively in their studies of lipid biology. Future work employing advanced imaging techniques and quantitative mass spectrometry will undoubtedly provide a more detailed understanding of the nuanced roles of different acyl chains in the intricate world of sphingolipid metabolism.

References

- 1. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Labeling the Golgi Apparatus with BODIPY-FL-Ceramide (C5-DMB-ceramide) for Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells | PLOS One [journals.plos.org]

- 9. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

BODIPY Fluorophores: A Technical Guide to Photostability and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Boron-dipyrromethene (BODIPY) dyes have emerged as a powerful class of fluorophores in life sciences and drug development due to their exceptional photophysical properties.[1][2] Characterized by high fluorescence quantum yields, sharp emission peaks, and robust photostability, BODIPY dyes offer significant advantages for a range of applications, from cellular imaging to fluorescence-based assays.[][4] This technical guide provides an in-depth analysis of the photostability and quantum yield of BODIPY fluorophores, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Photophysical Properties of BODIPY Dyes

The core structure of BODIPY, a dipyrromethene ligand complexed with a boron difluoride (BF₂) moiety, imparts a unique combination of desirable fluorescent characteristics.[] These dyes are known for their:

-

High Fluorescence Quantum Yield (Φ_F_): Many BODIPY derivatives exhibit quantum yields approaching 1.0, meaning nearly every absorbed photon is emitted as a fluorescent photon.[1][5][6] This high efficiency contributes to their exceptional brightness.

-

Excellent Photostability: BODIPY dyes are generally resistant to photobleaching, allowing for prolonged or repeated imaging with minimal signal loss.[]

-

Narrow Emission Spectra: Their sharp emission peaks minimize spectral overlap in multicolor imaging experiments.[][6]

-

Environmental Insensitivity: The fluorescence of many BODIPY dyes is relatively unaffected by solvent polarity and pH.[1][2]

-

Tunable Spectral Properties: Chemical modifications to the BODIPY core allow for the synthesis of derivatives with excitation and emission wavelengths spanning the visible to near-infrared spectrum.[]

Quantitative Data: Photostability and Quantum Yield of Common BODIPY Derivatives

The following tables summarize the key photophysical parameters for several widely used BODIPY fluorophores. It is important to note that these values can be influenced by the solvent and local environment.

| BODIPY Derivative | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ_F_) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Conditions |

| Unsubstituted BODIPY | ~503 | ~512 | ~1.0 | Not specified | Not specified |

| BODIPY FL | ~503 | ~512 | 0.9 | >80,000 | Methanol |

| BODIPY 493/503 | 493 | 503 | High | Not specified | Not specified |

| BODIPY R6G | ~528 | ~547 | High | Not specified | Not specified |

| BODIPY TMR | ~543 | ~569 | High | Not specified | Not specified |

| BODIPY TR | ~592 | ~618 | High | Not specified | Not specified |

| BODIPY 630/650 | Not specified | Not specified | Not specified | Not specified | Water |

| BODIPY 581/591 | Not specified | Not specified | Not specified | Not specified | Not specified |

| meso-substituted BODIPY (Compound 2) | ~500 | ~514-519 | up to 1.0 | ~64,000-91,000 | Toluene |

| Iodinated BODIPY (Compound 2) | ~543 | Not specified | < 0.02 | Not specified | Various Solvents |

| Non-iodinated BODIPY (Compound 1) | ~510.5 | Not specified | 0.43 | Not specified | DMSO |

| Non-iodinated BODIPY (Compound 1) | Not specified | Not specified | 0.19 | Not specified | n-hexane |

| Non-iodinated BODIPY (Compound 1) | Not specified | Not specified | 0.22 | Not specified | Toluene |

Table 1: Fluorescence Quantum Yields of Selected BODIPY Dyes. This table compiles the reported fluorescence quantum yields (Φ_F_) and spectral properties of various BODIPY derivatives. The data highlights the generally high quantum yields of the BODIPY family, although modifications such as iodination can significantly quench fluorescence.[6][7][8][9][10][11][12][13][14][15]

| BODIPY Derivative | Photostability Metric | Value | Irradiation Conditions |

| meso-substituted BODIPY | Half-life (t₁/₂) | Increased 1.5-2.2 times vs. unsubstituted | UV irradiation (365 nm) |

| Iodinated BODIPYs | % Degraded | 40.5-65.5% | 20 minutes of irradiation |

| Non-iodinated BODIPYs | % Degraded | 5.9-18.8% | 20 minutes of irradiation |

Table 2: Photostability of Selected BODIPY Dyes. This table presents available quantitative and semi-quantitative data on the photostability of BODIPY derivatives. Meso-substitution appears to enhance photostability, while iodination can lead to faster degradation under irradiation.[16]

Factors Influencing Photostability and Quantum Yield

The photophysical properties of BODIPY dyes are not static and can be significantly influenced by both their chemical structure and their immediate environment. Understanding these factors is crucial for selecting the appropriate dye and optimizing experimental conditions.

Structural Modifications

-

Meso-Substitution: Attaching substituents at the meso-position of the BODIPY core can enhance photostability.[16] This is potentially due to steric hindrance that protects the chemically active meso-methine group.[16]

-

Halogenation: Introducing heavy atoms like iodine or bromine can dramatically decrease the fluorescence quantum yield.[13][17] This is due to the "heavy atom effect," which promotes intersystem crossing to the triplet state, a pathway that competes with fluorescence.[13] While detrimental for fluorescence imaging, this property is exploited in applications like photodynamic therapy.[13]

-

Extending π-Conjugation: Adding aromatic groups to the BODIPY core can shift the excitation and emission to longer wavelengths, into the red and near-infrared regions.

Environmental Factors

-

Solvent Polarity: While generally less sensitive to solvent effects than many other dyes, the quantum yield of some BODIPY derivatives can be influenced by solvent polarity.[1][13] For instance, one study reported a higher quantum yield for a non-iodinated BODIPY in DMSO compared to non-polar solvents like n-hexane and toluene.[13][14]

-

Oxygen: The presence of molecular oxygen can contribute to photobleaching through the formation of reactive oxygen species that can damage the fluorophore.

Caption: Factors influencing BODIPY photophysical properties.

Experimental Protocols

Accurate determination of fluorescence quantum yield and photostability is essential for characterizing and comparing fluorescent probes. Below are detailed methodologies for these key experiments.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.

Materials:

-

Spectrofluorometer with a corrected emission spectrum

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorophore of interest (sample)

-

A fluorescent standard with a known quantum yield in the same spectral region as the sample (e.g., quinine (B1679958) sulfate, rhodamine 6G, fluorescein)

-

High-purity solvents

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. Excite both the sample and the standard at the same wavelength.

-

Integrate the area under the emission curves for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_F(sample)_) using the following equation:

Φ_F(sample)_ = Φ_F(std)_ * (Grad_sample_ / Grad_std_) * (η_sample_² / η_std_²)

Where:

-

Φ_F(std)_ is the quantum yield of the standard.

-

Grad_sample_ and Grad_std_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample_ and η_std_ are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Caption: Workflow for quantum yield measurement.

Assessment of Photostability

Photostability is typically assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Principle: The rate of photobleaching is proportional to the intensity and duration of the excitation light. By monitoring the fluorescence decay, a photobleaching rate or half-life can be determined.

Materials:

-

Fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS) and a stable light source (e.g., laser or LED).

-

Sample of the BODIPY dye (e.g., in solution, labeling a specific cellular component, or conjugated to a biomolecule).

-

Image analysis software.

Procedure:

-

Prepare the sample for microscopy.

-

Focus on a region of interest containing the fluorophore.

-

Acquire a time-lapse series of images under continuous illumination. The excitation intensity and acquisition parameters should be kept constant throughout the experiment.

-

Quantify the fluorescence intensity of the region of interest in each frame of the time-lapse series using image analysis software.

-

Plot the normalized fluorescence intensity as a function of time.

-

Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined directly from the plot or by fitting the decay curve to an exponential function.

Important Considerations:

-

Control for Temperature: Photodegradation can be temperature-dependent. Maintain a constant temperature during the experiment.

-

Dark Control: A control sample kept in the dark should be run in parallel to account for any chemical degradation not induced by light.

-

Standardized Illumination: When comparing the photostability of different fluorophores, it is crucial to use the same illumination power density.

Caption: Workflow for photostability assessment.

Conclusion

BODIPY fluorophores represent a versatile and powerful tool for researchers in the life sciences and drug development. Their high quantum yields and excellent photostability make them ideal candidates for a wide array of fluorescence-based applications. By understanding the factors that influence their photophysical properties and by employing standardized protocols for their characterization, researchers can fully leverage the potential of these exceptional dyes to achieve high-quality, reproducible data. The continued development of new BODIPY derivatives with tailored properties promises to further expand their utility in cutting-edge research.

References

- 1. BODIPY - Wikipedia [en.wikipedia.org]

- 2. AAT Bioquest: The Spectra of BODIPY® Dyes [aatbioquest.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. BODIPY | AAT Bioquest [aatbio.com]

- 8. Quantum Yield [BODIPY FL] | AAT Bioquest [aatbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. abpbio.com [abpbio.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid [mdpi.com]

- 17. Design of BODIPY dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic t ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00732G [pubs.rsc.org]

A Tale of Two Probes: An In-depth Technical Guide to BODIPY™ C12-Ceramide and BODIPY™ FL C5-Ceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular biology, fluorescent lipid analogs are indispensable tools for dissecting the complex pathways of lipid metabolism and trafficking. Among these, ceramides (B1148491) labeled with the versatile BODIPY™ fluorophore have gained prominence for their utility in visualizing the Golgi apparatus, lipid droplets, and transport vesicles. This technical guide provides a comprehensive comparison of two widely used BODIPY™-ceramide conjugates: BODIPY™ C12-ceramide and BODIPY™ FL C5-ceramide. Understanding the nuanced differences imparted by their distinct acyl chain lengths is paramount for the rational design of experiments and the accurate interpretation of their results.

Core Differences: The Significance of Acyl Chain Length

The primary distinction between BODIPY™ C12-ceramide and BODIPY™ FL C5-ceramide lies in the length of the fatty acid chain attached to the sphingosine (B13886) backbone—a dodecanoyl (C12) chain versus a pentanoyl (C5) chain, respectively. This seemingly subtle structural variation has profound implications for the probes' physicochemical properties and their behavior within the cellular milieu.

The longer C12 acyl chain of BODIPY™ C12-ceramide renders it more hydrophobic than its C5 counterpart. This increased lipophilicity influences its partitioning into cellular membranes and its subsequent metabolic fate. Generally, longer-chain ceramides are more readily incorporated into lipid droplets, the cellular storage depots for neutral lipids.[1] In contrast, the shorter C5 acyl chain of BODIPY™ FL C5-ceramide facilitates its well-established role as a vital stain for the Golgi apparatus, where it is metabolized to fluorescent sphingomyelin (B164518) and glucosylceramide.[2]

Data Presentation: A Quantitative Comparison

To facilitate a clear understanding of their distinct characteristics, the following tables summarize the key quantitative data for BODIPY™ C12-ceramide and BODIPY™ FL C5-ceramide.

Table 1: Physicochemical and Spectral Properties

| Property | BODIPY™ C12-Ceramide | BODIPY™ FL C5-Ceramide |

| Molecular Formula | C₄₂H₇₀BF₂N₃O₃[3] | C₃₄H₅₄BF₂N₃O₃ |

| Molecular Weight | 713.8 g/mol [3] | 593.6 g/mol |

| Excitation Maximum (Ex) | ~505 nm[3] | ~505 nm[4] |

| Emission Maximum (Em) | ~540 nm[3] | ~512 nm[4] |

| Fluorescence Quantum Yield | High (characteristic of BODIPY dyes)[5] | High (approaching 1.0 in some environments)[6] |

| Fluorescence Lifetime | ~5 nanoseconds or longer (characteristic of BODIPY FL dye)[6] | ~5.87 ns (for BODIPY FL in water)[7] |

Table 2: Cellular Applications and Behavior

| Feature | BODIPY™ C12-Ceramide | BODIPY™ FL C5-Ceramide |

| Primary Cellular Target(s) | Lipid Droplets, Membranes[1][] | Golgi Apparatus[2][4] |

| Uptake and Incorporation | Efficiently incorporated into lipid droplets[1] | Rapidly transported to the Golgi apparatus[2] |

| Metabolism | Esterified into neutral lipids[9][10] | Converted to BODIPY-sphingomyelin and -glucosylceramide[2] |

| Key Applications | Studying lipid storage and metabolism, fatty acid trafficking[9][10] | Visualizing Golgi structure and dynamics, sphingolipid transport[2][4] |

Experimental Protocols

Protocol 1: Staining of Lipid Droplets in Live Cells with BODIPY™ C12-Ceramide

This protocol is adapted from methodologies for general BODIPY-based lipid droplet staining.[][]

Materials:

-

BODIPY™ C12-ceramide stock solution (1 mM in DMSO)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium

Procedure:

-

Preparation of Staining Solution: Dilute the 1 mM BODIPY™ C12-ceramide stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-2 µM.

-

Cell Preparation: Aspirate the culture medium from the cells.

-

Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-